molecular formula C25H30N6O2 B12414012 Fgfr-IN-2

Fgfr-IN-2

Cat. No.: B12414012
M. Wt: 446.5 g/mol
InChI Key: QGWHVBBKJAQYRM-UHFFFAOYSA-N
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Description

Fgfr-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in several diseases, particularly cancers, making FGFR inhibitors like this compound valuable in therapeutic research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr-IN-2 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fgfr-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Fgfr-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study FGFR signaling pathways.

    Biology: Investigates the role of FGFRs in cellular processes such as proliferation and differentiation.

    Medicine: Explores therapeutic potential in treating cancers and other diseases associated with FGFR dysregulation.

    Industry: Utilized in the development of new drugs targeting FGFRs.

Mechanism of Action

Fgfr-IN-2 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately disrupting cellular processes such as proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved are primarily the RAS-MAPK and PI3K-AKT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Erdafitinib: Another FGFR inhibitor used in cancer therapy.

    Infigratinib: Targets FGFRs and is used to treat cholangiocarcinoma.

    Pemigatinib: An FGFR inhibitor approved for treating certain cancers.

Uniqueness

Fgfr-IN-2 is unique in its specific binding affinity and selectivity for FGFRs, which may result in different therapeutic profiles and side effect profiles compared to other FGFR inhibitors .

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)cinnolin-6-yl]-N-propan-2-ylethane-1,2-diamine

InChI

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(21-12-22(32-4)14-23(13-21)33-5)20-6-7-24-18(10-20)11-25(29-28-24)19-15-27-30(3)16-19/h6-7,10-17,26H,8-9H2,1-5H3

InChI Key

QGWHVBBKJAQYRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN(C1=CC2=CC(=NN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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